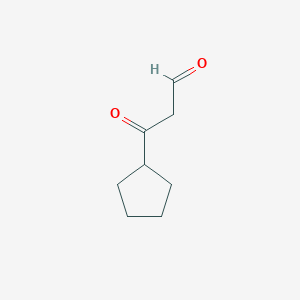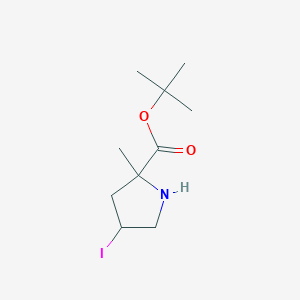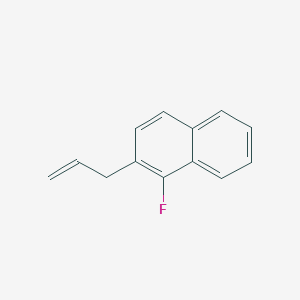
3-Cyclopentyl-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-3-oxopropanal is an organic compound with the molecular formula C8H12O2. It is a cyclopentane derivative with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Cyclopentyl-3-oxopropanal can be synthesized through several methods. One common method involves the catalytic reaction of cyclopentane methyl formate with acetonitrile. This reaction produces 3-cyclopentyl-3-oxypropionitrile, which can then be converted to this compound through further chemical reactions .
Industrial Production Methods
The industrial production of this compound typically involves large-scale catalytic reactions under controlled conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Cyclopentyl carboxylic acid.
Reduction: 3-Cyclopentyl-3-hydroxypropanal.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclopentyl-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-3-oxopropanal involves its reactivity with various biological and chemical targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity is exploited in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopentyl-3-oxopropanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal: Contains a phenyl group and a hydrazono group, offering different reactivity and applications.
Uniqueness
3-Cyclopentyl-3-oxopropanal is unique due to its specific combination of a cyclopentane ring and an aldehyde group. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-cyclopentyl-3-oxopropanal |
InChI |
InChI=1S/C8H12O2/c9-6-5-8(10)7-3-1-2-4-7/h6-7H,1-5H2 |
Clé InChI |
TWDKBUIJKSLQSD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)


![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)




![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)


![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid](/img/structure/B13191719.png)


